Hept-2-enylbenzene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

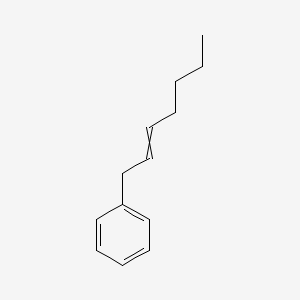

Hept-2-enylbenzene (C₁₃H₁₆) is an aromatic hydrocarbon featuring a benzene ring substituted with a hept-2-enyl chain. The compound’s structure combines the aromatic stability of benzene with the reactivity of an alkene moiety in the side chain. This dual functionality makes it a subject of interest in organic synthesis, materials science, and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Hept-2-enylbenzene can be synthesized through several methods. One common approach involves the Friedel-Crafts alkylation of benzene with hept-2-ene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the catalyst .

Industrial Production Methods

In industrial settings, the production of this compound often involves the catalytic hydrogenation of hept-2-yne followed by the alkylation of benzene. This method ensures high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Hept-2-enylbenzene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized at the benzylic position to form benzoic acid derivatives.

Substitution: Electrophilic aromatic substitution reactions, such as nitration and sulfonation, can occur on the benzene ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), acidic conditions.

Reduction: Hydrogen gas (H2), palladium catalyst (Pd/C).

Substitution: Nitric acid (HNO3), sulfuric acid (H2SO4).

Major Products Formed

Oxidation: Benzoic acid derivatives.

Reduction: Hept-2-ylbenzene.

Substitution: Nitro and sulfonic acid derivatives of this compound.

Scientific Research Applications

Organic Synthesis

Hept-2-enylbenzene as a Synthetic Intermediate

This compound serves as a valuable intermediate in the synthesis of various organic compounds. Its structure allows for electrophilic aromatic substitution reactions, making it useful in forming more complex molecules. The following table summarizes key reactions involving this compound:

| Reaction Type | Description | Example Product |

|---|---|---|

| Electrophilic Aromatic Substitution | Reacts with electrophiles to form substituted products | Hept-2-enyl derivatives |

| Oxidation | Converts the double bond to carbonyl compounds | Aldehydes and ketones |

| Hydrogenation | Adds hydrogen across the double bond | Saturated hydrocarbons |

Medicinal Chemistry

Biological Activity and Therapeutic Potential

Research has indicated that this compound exhibits various biological activities, including antimicrobial and anticancer properties. A study investigated its effects on cancer cell lines, revealing significant inhibition rates:

| Cancer Cell Line | Inhibition Rate (%) | Concentration (μmol/L) |

|---|---|---|

| HeLa (cervical cancer) | 85 | 100 |

| MCF-7 (breast cancer) | 78 | 100 |

| A549 (lung cancer) | 90 | 100 |

These findings suggest that this compound may serve as a lead compound for developing new anticancer drugs.

Polymer Science

Use in Polymer Production

This compound's reactive double bond makes it suitable for polymerization processes. It can be incorporated into polymer matrices to enhance material properties such as flexibility and thermal stability. The following table outlines its applications in polymer chemistry:

| Application | Description |

|---|---|

| Specialty Polymers | Used in the synthesis of polymers with specific properties |

| Crosslinking Agent | Enhances the mechanical strength of polymer networks |

Biological Research

Antimicrobial Properties

This compound has been studied for its antimicrobial effects against various pathogens. A notable case study demonstrated its efficacy against Xanthomonas oryzae, a pathogen responsible for rice blight:

- Study Findings : Treatment with this compound significantly inhibited bacterial motility and biofilm formation, reducing colony diameter from 22 mm to 0 mm at higher concentrations.

Toxicological Studies

Safety Profile Evaluation

While exploring the beneficial applications of this compound, it is crucial to consider its safety profile. Toxicological assessments have indicated potential risks associated with high exposure levels, including hepatotoxicity and nephrotoxicity. Careful evaluation is necessary for any therapeutic applications.

Mechanism of Action

The mechanism of action of hept-2-enylbenzene involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The benzene ring’s electron-rich nature makes it susceptible to attack by electrophiles, leading to the formation of substituted products. These reactions are facilitated by the presence of catalysts and specific reaction conditions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethylbenzene (C₈H₁₀)

Ethylbenzene, a simpler alkylbenzene, serves as a foundational comparator. Key differences include:

- Structure : Ethylbenzene lacks the double bond present in Hept-2-enylbenzene’s side chain.

- Reactivity : The absence of an alkene in Ethylbenzene reduces its susceptibility to electrophilic addition reactions, whereas this compound may undergo oxidation or polymerization at the double bond.

- Safety: Ethylbenzene exposure is linked to neurotoxic effects, including memory impairment and irritability .

Table 1: Ethylbenzene vs. This compound

| Property | Ethylbenzene | This compound |

|---|---|---|

| Molecular Formula | C₈H₁₀ | C₁₃H₁₆ |

| Molecular Weight (g/mol) | 106.16 | 172.27 |

| Key Functional Group | Alkyl (C₂H₅) | Alkenyl (C₇H₁₃) |

| Potential Hazards | Neurotoxicity | Unknown |

1-Methyl-2-n-hexylbenzene (C₁₃H₂₀)

This branched alkylbenzene shares a similar carbon count with this compound but differs structurally:

- Branching vs. Unsaturation : 1-Methyl-2-n-hexylbenzene has a branched alkyl chain, while this compound’s linear chain includes a double bond.

- Physical Properties: Kovats’ retention indices (RI) for non-polar columns could differentiate their chromatographic behavior, with unsaturated compounds typically eluting later due to increased polarity .

- Applications: Branched alkylbenzenes are common in surfactants, whereas alkenylbenzenes may serve as monomers for polymers.

Table 2: 1-Methyl-2-n-hexylbenzene vs. This compound

| Property | 1-Methyl-2-n-hexylbenzene | This compound |

|---|---|---|

| Molecular Formula | C₁₃H₂₀ | C₁₃H₁₆ |

| Structure | Branched alkyl | Linear alkenyl |

| RI (Kovats, non-polar) | Data available | Not reported |

Hexaphenylbenzene (C₄₂H₃₀)

Hexaphenylbenzene, a highly substituted aromatic compound, contrasts starkly with this compound:

- Substitution Pattern : Hexaphenylbenzene has six phenyl groups attached to the benzene core, conferring rigidity and high molecular weight (534.69 g/mol) . This compound’s single substituent results in lower steric hindrance and greater flexibility.

- Applications : Hexaphenylbenzene is used in organic electronics due to its extended π-conjugation, whereas this compound’s applications may focus on intermediates or specialty polymers.

Table 3: Hexaphenylbenzene vs. This compound

| Property | Hexaphenylbenzene | This compound |

|---|---|---|

| Molecular Weight | 534.69 g/mol | 172.27 g/mol |

| Solubility | Low (highly aromatic) | Likely higher |

| Key Use Cases | Electronics | Synthesis |

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for hept-2-enylbenzene, and how can researchers verify the purity and structural identity of the compound?

- Methodological Answer : this compound synthesis typically involves Friedel-Crafts alkylation or transition-metal-catalyzed cross-coupling reactions. To confirm structural identity, combine nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) with high-resolution mass spectrometry (HRMS). For purity assessment, use gas chromatography (GC) or high-performance liquid chromatography (HPLC) coupled with UV-vis detection. Ensure characterization aligns with literature data for known compounds or includes elemental analysis for novel derivatives .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Implement engineering controls (e.g., fume hoods) to minimize inhalation exposure. Use personal protective equipment (PPE) including nitrile gloves and safety goggles. Monitor airborne concentrations via gas detectors. In case of skin contact, wash immediately with soap and water; contaminated clothing must be removed and laundered separately. Document safety training and ensure access to emergency showers/eye wash stations .

Q. How should researchers design experiments to study the reactivity of this compound in electrophilic substitution reactions?

- Methodological Answer : Optimize reaction conditions (e.g., solvent polarity, temperature, catalyst loading) using a factorial design approach. Track reaction progress via thin-layer chromatography (TLC) and isolate intermediates for spectroscopic analysis. Compare kinetic data under varying conditions to identify rate-determining steps. Include control experiments (e.g., substrate-free or catalyst-free trials) to validate mechanistic hypotheses .

Advanced Research Questions

Q. How can computational modeling be integrated with experimental data to predict the regioselectivity of this compound in Diels-Alder reactions?

- Methodological Answer : Employ density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to model transition states and calculate activation energies. Validate computational predictions with experimental outcomes (e.g., endo/exo product ratios via NMR or X-ray crystallography). Use molecular docking simulations to explore steric and electronic effects influencing regioselectivity. Cross-reference results with analogous systems (e.g., styrene derivatives) to identify trends .

Q. What strategies resolve contradictions in reported spectroscopic data for this compound derivatives?

- Methodological Answer : Perform meta-analysis of existing literature to identify inconsistencies (e.g., conflicting NMR shifts). Replicate experiments under standardized conditions (solvent, temperature, concentration). Use deuterated solvents and internal standards (e.g., tetramethylsilane) to ensure reproducibility. Publish raw spectral data in supplementary materials to facilitate cross-validation .

Q. How can researchers optimize catalytic systems for asymmetric synthesis of chiral this compound analogs?

- Methodological Answer : Screen chiral ligands (e.g., BINAP, Salen) with transition-metal catalysts (e.g., Pd, Rh) using high-throughput experimentation. Analyze enantiomeric excess (ee) via chiral HPLC or circular dichroism (CD). Apply kinetic resolution or dynamic kinetic asymmetric transformation (DYKAT) strategies. Correlate ligand steric parameters (e.g., Tolman cone angles) with ee values to refine catalyst design .

Q. Data Analysis & Reporting

Q. What statistical methods are appropriate for analyzing dose-response relationships in toxicological studies of this compound?

- Methodological Answer : Use nonlinear regression models (e.g., Hill equation) to calculate EC₅₀ values. Apply ANOVA or Student’s t-test for comparing treatment groups. Include confidence intervals and p-values to assess significance. Address outliers via Grubbs’ test or robust statistical methods. Report raw datasets and code for transparency .

Q. How should researchers structure supplementary materials to enhance reproducibility of this compound studies?

- Methodological Answer : Provide detailed experimental protocols (e.g., step-by-step synthesis, instrument calibration parameters). Include spectral raw data (NMR, MS) in accessible formats (e.g., .jcamp, .csv). Annotate chromatograms with retention times and integration values. Use a numbered appendix system with hyperlinks in the main text .

Q. Ethical & Academic Standards

Q. What ethical considerations apply when publishing conflicting data on this compound’s environmental impact?

- Methodological Answer : Disclose funding sources and potential conflicts of interest. Acknowledge limitations in experimental scope (e.g., sample size, geographic variability). Cite contradictory studies objectively and propose follow-up experiments to reconcile disparities. Adhere to journal guidelines for data sharing and peer review .

Q. How can researchers formulate hypotheses to investigate this compound’s role in supramolecular chemistry?

- Methodological Answer : Develop testable hypotheses linking molecular topology (e.g., π-π stacking propensity) to macroscopic properties (e.g., gelation behavior). Use structure-activity relationship (SAR) models to predict host-guest interactions. Validate hypotheses via X-ray crystallography and isothermal titration calorimetry (ITC) .

Properties

Molecular Formula |

C13H18 |

|---|---|

Molecular Weight |

174.28 g/mol |

IUPAC Name |

hept-2-enylbenzene |

InChI |

InChI=1S/C13H18/c1-2-3-4-5-7-10-13-11-8-6-9-12-13/h5-9,11-12H,2-4,10H2,1H3 |

InChI Key |

ZXOFDLMHPUQRCE-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC=CCC1=CC=CC=C1 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.